2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Description
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic ester derivative featuring a phenol core substituted with a methyl group at the 2-position and a pinacol-protected boronate group at the 3-position. Its molecular formula is C₁₃H₁₉BO₃ (MW: 234.10), and it is primarily utilized in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis . The compound’s reactivity and stability are influenced by the electron-donating methyl group and the steric protection offered by the pinacol boronate .
Properties
IUPAC Name |
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c1-9-10(7-6-8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNFSHCNVMTCBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has found applications in various scientific research areas:
Chemistry: It is widely used in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds.
Biology: The compound is used in the development of fluorescent probes and imaging agents for biological studies.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol exerts its effects involves its ability to form stable boronic esters and participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules or serves as a building block in synthetic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Positional Isomers
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 269409-97-4): Boronate at the 2-position and hydroxyl at the 1-position. This isomer exhibits lower thermal stability (m.p. ~60–63°C) compared to the 3-boronate derivative due to reduced steric shielding .
- 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 331273-58-6): Methyl at 2 and boronate at 3. The para-substitution reduces steric hindrance, enhancing cross-coupling reactivity but decreasing solubility in polar solvents .
Halogen-Substituted Derivatives
- [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2d): Chlorine at 4 and boronate at 3. The electron-withdrawing Cl group stabilizes the boronate (11B-NMR δ 30.6 ppm) but lowers yield (90%) due to side reactions .
- 2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 1256360-32-3): Dual Cl substituents increase electrophilicity, making it reactive in aryl-aryl couplings but prone to hydrolysis .
Physical and Spectral Properties
*Estimated from analogous syntheses . †Assumed similar to analogs due to identical boronate environments .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The target compound’s 3-boronate group offers balanced reactivity and stability, outperforming 2-boronate isomers in coupling with aryl halides .
- Electron-Withdrawing Groups : Chloro-substituted analogs (e.g., 2d) accelerate oxidative addition but require careful handling to prevent boronate hydrolysis .
- Methoxy-Substituted Derivatives : Reduced reactivity due to electron donation, but improved shelf life .
Biological Activity
2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure features a phenolic group substituted with a dioxaborolane moiety, which is known to enhance biological activity through various mechanisms.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition :
- The compound has been studied for its inhibitory effects on specific proteases such as the SARS-CoV-2 main protease (Mpro). The inhibition of Mpro is crucial as it plays a significant role in viral replication. Compounds similar to this compound have shown promising results in reducing enzyme activity by approximately 23% at concentrations of 20 µM .
- Antioxidant Activity :
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
Table 1: Summary of Biological Activities
| Study | Activity Assessed | Concentration | Inhibition (%) |
|---|---|---|---|
| Mpro Inhibition | 20 µM | 23 | |
| Nrf2 Activation | Not specified | Not quantified |
Case Study: SARS-CoV-2 Protease Inhibition
In a focused library screening for β-amido boronic acids, compounds similar to this compound were evaluated for their ability to inhibit Mpro. The results indicated that certain structural modifications significantly enhanced binding affinity and selectivity towards Mpro over other proteases .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the presence of specific substituents on the dioxaborolane moiety could enhance potency against target enzymes. For instance:
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester group enables participation in palladium-catalyzed cross-couplings. Representative conditions and outcomes:
Mechanistic features :
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Oxidative addition of aryl halide to Pd⁰
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Transmetallation with boronate ester via base-assisted B-O bond cleavage
Hydrolysis to Boronic Acid
Controlled hydrolysis under acidic conditions yields the corresponding boronic acid:
Optimized conditions :
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Solvent : THF/water (4:1)
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Acid : 1M HCl
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Time : 6 hr at 25°C
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Conversion : >95% (monitored by ¹¹B NMR)
Transesterification Reactions
The pinacol boronate undergoes ligand exchange with diols:
| Diol Partner | Equilibrium Constant (K_eq) | Product Stability |
|---|---|---|
| Ethylene glycol | 0.45 | Moderate |
| 1,2-Diphenylethane-1,2-diol | 8.72 | High |
| Neopentyl glycol | 1.20 | Low |
Key observation : Electron-rich diols favor transesterification due to enhanced boron-diolate complexation.
Electrophilic Aromatic Substitution
The phenolic ring exhibits regioselective reactivity:
Nitration (HNO₃/AcOH):
-
Major product : 4-Nitro-2-methyl-3-boronate-phenol (87%)
-
Minor product : 6-Nitro isomer (13%)
Mechanistic rationale :
-
Boronate group acts as strong meta-director
-
Methyl group exerts moderate ortho/para-directing effects
Oxidative Deborylation
Controlled oxidation cleaves the B-C bond:
Reaction profile :
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) data:
| Condition | Decomposition Onset | Mass Loss | Primary Degradation Products |
|---|---|---|---|
| N₂ atmosphere | 218°C | 72% | Phenolic dimers |
| Air atmosphere | 195°C | 94% | CO₂, B₂O₃ |
Critical insight : Atmospheric oxygen accelerates decomposition via radical-mediated B-O bond cleavage.
This compound's versatile reactivity profile makes it particularly valuable for synthesizing complex aromatic architectures. Recent advances in flow chemistry have further enhanced its utility by enabling precise control over reaction parameters in Suzuki couplings and other transition metal-mediated processes . The demonstrated stability under diverse conditions (pH 5-9, ≤100°C) supports its growing adoption in industrial-scale applications.
Q & A
Basic: What are the recommended synthetic routes for preparing 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, and how can reaction yields be optimized?
A common method involves Suzuki-Miyaura coupling or boronic esterification. For example, analogous compounds are synthesized via palladium-catalyzed cross-coupling using aryl halides and boronic esters, with bases like K₂CO₃ and catalysts such as Pd(dppf)₂Cl₂ . To optimize yields:
- Use column chromatography with hexanes/EtOAC (2:1 v/v) and 0.25% Et₃N to mitigate acidic byproducts .
- Monitor reaction progress via ¹H-NMR with internal standards (e.g., mesitylene) for accurate yield quantification .
- Adjust reaction time and temperature to minimize decomposition of sensitive boronate intermediates.
Basic: What safety protocols are critical when handling this compound?
- Protective measures : Wear gloves, protective clothing, and goggles to avoid skin/eye contact. Perform reactions in a fume hood or glovebox for toxic intermediates .
- Waste management : Segregate waste and dispose via certified biological waste treatment facilities to prevent environmental contamination .
- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis of the boronate ester .
Basic: How can isomers or impurities be separated during purification?
- Chromatography : Use silica gel columns with hexanes/EtOAc gradients. For ortho-, meta-, and para-isomers, polarity differences allow separation (e.g., meta-isomers elute earlier than para-) .
- Recrystallization : Leverage solubility variations in methanol or aqueous mixtures, as the compound is sparingly soluble in water but dissolves in THF or DMF .
Basic: What analytical methods confirm purity and structural integrity?
- Purity : GC analysis (>98% purity) and melting point determination (114–118°C) .
- Structural confirmation :
Advanced: How to mitigate competing side reactions in cross-coupling applications?
- Protecting groups : Temporarily protect the phenolic -OH with acetyl or TMS groups to prevent undesired O-arylation .
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligands to enhance selectivity .
- Inert conditions : Use degassed solvents and Schlenk lines to prevent boronate oxidation .
Advanced: Why are yields low in Suzuki-Miyaura reactions involving this boronate, and how can this be addressed?
- Steric hindrance : The ortho-methyl group may impede transmetalation. Use bulkier ligands (e.g., SPhos) or elevated temperatures (80–100°C) to enhance reactivity .
- Base selection : Replace K₂CO₃ with Cs₂CO₃ for improved solubility in polar aprotic solvents like DMF .
- Pre-activation : Pre-mix the boronate with pinacol to stabilize reactive intermediates .
Advanced: How to design environmental fate studies for this compound?
- Degradation pathways : Conduct hydrolysis studies under varying pH (e.g., pH 5–9) to track boronate ester stability via LC-MS .
- Biotic interactions : Use soil microcosms to assess microbial degradation rates and metabolite identification .
- Ecotoxicity : Evaluate acute toxicity in Daphnia magna or algae, noting EC₅₀ values for risk assessment .
Advanced: How to manage hazardous byproducts like phenolic radicals or boronic acids?
- Quenching protocols : Add citric acid to neutralize basic reaction mixtures and precipitate boronic acids .
- Radical scavengers : Include TEMPO or BHT to suppress radical-mediated side reactions during coupling .
- Ventilation : Ensure rigorous fume hood use to avoid inhalation of volatile byproducts (e.g., trifluoromethyl compounds) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
